molecular formula C5H9BrO B158386 Valeryl Bromide CAS No. 1889-26-5

Valeryl Bromide

Cat. No. B158386
CAS RN: 1889-26-5
M. Wt: 165.03 g/mol
InChI Key: FDOHPUYPQQKECS-UHFFFAOYSA-N
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Description

Valeryl Bromide, also known as Valeroyl Bromide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an organic solvent used to introduce reaction intermediates, such as bromine, in asymmetric synthesis .


Synthesis Analysis

The synthesis of Valeryl Bromide involves several steps. The process includes the synthesis of an intermediate by adding raw materials of m-chloroperoxybenzoic acid and dry chloroform into a reaction kettle, slowly adding a dry chloroform solution of the raw material of cyclopentanone at room temperature for reaction to obtain a crude product of an intermediate .


Molecular Structure Analysis

The molecular weight of Valeryl Bromide is 165.03, and its chemical formula is C5H9BrO . The structure can be represented by the SMILES notation as CCCCC(=O)Br .

Scientific Research Applications

Alternative to Methyl Bromide in Agriculture

Research has identified alternatives to methyl bromide, a widely used agricultural fumigant, due to its phase-out mandated by environmental regulations. The focus is on finding suitable replacements in various cropping systems, including strawberry, pepper, tomato, and ornamental and cut flower systems. Studies suggest progress in short-term alternatives that could serve as a foundation for integrated pest management systems, potentially including valeryl bromide (Schneider et al., 2003).

Water Treatment and Bromide Ions

Investigations into the impact of bromide ions, including those from compounds like valeryl bromide, on water treatment processes have been conducted. One study examined how bromide ions affect the distribution of haloacetic acid species during the chlorination and chloramination of waters containing aquatic humic substances. This research is crucial for understanding the implications of bromide-containing compounds in water treatment processes (Cowman & Singer, 1996).

Environmental Tracking with Bromide Ion

Bromide ion, often present in compounds like valeryl bromide, is used as a tracer in environmental studies. Due to its non-adsorption to soil minerals and low natural background concentration, bromide ion is an effective marker for tracking water and solute transport in soil. This research contributes significantly to understanding environmental dynamics and pollutant transport (Flury & Papritz, 1993).

Debromination Studies

Valeryl bromide undergoes debromination, a process studied to understand its metabolic pathways and interactions in biological systems. A study on the debromination of (alpha-bromoiso-valeryl)urea in rat blood highlights the enzymatic and non-enzymatic processes involved in this reaction, offering insights into the chemical's behavior in biological environments (Kitamura et al., 1999).

Superabsorbent Hydrogel Research

Research involving poly[N, N-diallyl pyrrolidinium bromide-co-N, N-dimethyl acrylamide-co-acrylic acid sodium salt] superabsorbent hydrogel highlights the use of bromide-containing compounds in environmental applications. This hydrogel, potentially incorporating valeryl bromide, was studied for its effectiveness in removing anionic dyes from water, demonstrating the versatility of bromide-containing compounds in pollution control (Patel & Patel, 2013).

Safety And Hazards

Valeryl Bromide is a hazardous substance. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, protective clothing, and face protection. In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

pentanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-3-4-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOHPUYPQQKECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456512
Record name Valeryl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valeryl Bromide

CAS RN

1889-26-5
Record name Valeryl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-Valeryl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
FB Johnston - 1928 - open.library.ubc.ca
… remained reddish in colour on he?.ting, Th.; jhos h-srus xxybromide formed was filtered off and just enough water Piled to decompose the c < - brom ~ n - valeryl bromide. The mixture …
Number of citations: 3 open.library.ubc.ca
H Singh, JM Tedder - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… I1 Bromomethyl n-valerate was prepared from paraformaldehyde and n-valeryl bromide as above. Methyl 2-bromovalerate was prepared by treating n-valeryl chloride (30 g.) with …
Number of citations: 20 pubs.rsc.org
S SAKURAI - The Journal of Biochemistry, 1958 - jstage.jst.go.jp
In the previous paper(1) of this series, a method for the preparation of L-methionine by enzymatic transamination was described. This method involved two steps, namely, the …
Number of citations: 6 www.jstage.jst.go.jp
JF Harris Jr - The Journal of Organic Chemistry, 1965 - ACS Publications
… 5-H-Octafluorovaleryl Bromide.18—Benzoyl bromide (120 g., 0.648 mole) was placed in a flask fitted with a paddle stirrer, thermometer, addition funnel, and short-path still head. …
Number of citations: 18 pubs.acs.org
SG Nelson, C Zhu, X Shen - Journal of the American Chemical …, 2004 - ACS Publications
… Propylketene and i-propylketene, derived from valeryl bromide and isovaleryl bromide, respectively, also participate in highly stereoselective AAC reactions under the second-…
Number of citations: 118 pubs.acs.org
W Dannhauser, GP Johari - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… Corporation; NMnV was also prepared in this laboratory by reacting valeryl bromide and methyl arnine. All samples were fractionally distilled at reduced pressure. The densities of the …
Number of citations: 35 cdnsciencepub.com
SB Kulkarni, NH Cromwell - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
… 7-Valerolactone (1) was converted to a,7-dibromovaleryl bromide 2 by treatment of the former with bromine and phosphorus. Tribromo compound 2 was treated with aluminum chloride …
Number of citations: 1 onlinelibrary.wiley.com
CS Gibson, B Levin - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… Substitution of 1%-valeryl bromide for the chloride led to no better result. n- Valeryl bromide, … n-Valeryl bromide was obtained as a colourless fuming liquid, bp 64"/66 mm., in 50% yield (…
Number of citations: 31 pubs.rsc.org
KJ Hale, J Cai, V Delisser, S Manaviazar, SA Peak… - Tetrahedron, 1996 - Elsevier
… yield from this reaction, and that starting valeryl bromide 20 and DBAD are always the major … As we had observed previously, starting valeryl bromide 20 could only be detected in trace …
Number of citations: 73 www.sciencedirect.com
H Takada, T Yamada, T Hirose, T Ishihara… - Organic …, 2017 - ACS Publications
… Trans-selective asymmetric [2 + 2] cyclocondensation of valeryl bromide and 4-pentenal (19) using the reported Al–salen complex 20 afforded the desired β-lactone (+)-21 in excellent …
Number of citations: 12 pubs.acs.org

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